5-Chloro-N-hydroxy-1H-indole-3-carboximidamide
CAS No.: 914349-02-3
Cat. No.: VC3193703
Molecular Formula: C9H8ClN3O
Molecular Weight: 209.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 914349-02-3 |
|---|---|
| Molecular Formula | C9H8ClN3O |
| Molecular Weight | 209.63 g/mol |
| IUPAC Name | 5-chloro-N'-hydroxy-1H-indole-3-carboximidamide |
| Standard InChI | InChI=1S/C9H8ClN3O/c10-5-1-2-8-6(3-5)7(4-12-8)9(11)13-14/h1-4,12,14H,(H2,11,13) |
| Standard InChI Key | NQUMMDGIACLAOM-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC2=C(C=C1Cl)C(=CN2)/C(=N\O)/N |
| SMILES | C1=CC2=C(C=C1Cl)C(=CN2)C(=NO)N |
| Canonical SMILES | C1=CC2=C(C=C1Cl)C(=CN2)C(=NO)N |
Introduction
Chemical Identity and Structural Properties
5-Chloro-N-hydroxy-1H-indole-3-carboximidamide is a synthetic indole derivative with several distinct functional groups that contribute to its chemical behavior and biological activities. The compound is characterized by its bicyclic structure consisting of a benzene ring fused to a nitrogen-containing pyrrole ring, which forms the core indole scaffold. This structure is further modified with a chloro group at the 5-position, and a carboximidamide group with a hydroxyl substituent at the 3-position .
The compound's identity is well-established in chemical databases and research literature. It is registered with CAS number 914349-02-3 and has been documented in PubChem with the identifier CID 135742381 . Several synonyms exist for this compound, including N-[amino-(5-chloroindol-3-ylidene)methyl]hydroxylamine and 1-(5-Chloro-3H-indol-3-ylidene)-N-hydroxymethanediamine, reflecting different naming conventions in chemical nomenclature .
Physical and Chemical Properties
The physical and chemical properties of 5-Chloro-N-hydroxy-1H-indole-3-carboximidamide are important determinants of its behavior in biological systems and its utility in chemical reactions. The compound has a molecular formula of C9H8ClN3O and a molecular weight of 209.63 g/mol . These properties place it in the category of small molecules with potential for favorable pharmacokinetic properties.
Table 1 summarizes the key physical and chemical properties of 5-Chloro-N-hydroxy-1H-indole-3-carboximidamide:
| Property | Value |
|---|---|
| CAS Number | 914349-02-3 |
| Molecular Formula | C9H8ClN3O |
| Molecular Weight | 209.63 g/mol |
| IUPAC Name | 5-chloro-N'-hydroxy-1H-indole-3-carboximidamide |
| Standard InChI | InChI=1S/C9H8ClN3O/c10-5-1-2-8-6(3-5)7(4-12-8)9(11)13-14/h1-4,12,14H,(H2,11,13) |
| InChIKey | NQUMMDGIACLAOM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1Cl)C(=CN2)C(=NO)N |
The structure contains multiple functional groups capable of participating in hydrogen bonding, including the indole N-H, the carboximidamide N-H groups, and the N-OH moiety . These functional groups contribute to the compound's ability to interact with biological macromolecules through non-covalent interactions, potentially contributing to its biological activity.
Biological Activities and Pharmacological Properties
5-Chloro-N-hydroxy-1H-indole-3-carboximidamide exhibits significant biological activities that make it a compound of interest for medicinal chemistry and biochemical research. The biological profile of this compound is characterized by its interactions with specific cellular targets and pathways.
Enzyme Interactions and Cellular Pathways
The compound has been reported to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and biotransformation processes. This interaction suggests potential applications in drug development and studies of drug metabolism. Additionally, the compound may affect signaling pathways such as MAPK/ERK, which are important for cell proliferation and differentiation.
These biological interactions are likely mediated by the compound's functional groups, particularly the carboximidamide and N-hydroxy moieties, which can engage in hydrogen bonding and other non-covalent interactions with protein targets. The indole scaffold itself is a privileged structure in medicinal chemistry, known for its ability to interact with numerous biological targets.
Structure-Activity Relationships in Indole Derivatives
Research on related indole compounds provides insight into structure-activity relationships that may be relevant to 5-Chloro-N-hydroxy-1H-indole-3-carboximidamide. For instance, studies on indole-based scaffolds have revealed the importance of substitution patterns for activity against specific targets such as sphingosine kinases (SphKs) .
Table 2 illustrates the relative activities of various indole derivatives against human sphingosine kinases (hSphK1 and hSphK2), highlighting the significance of structural modifications in determining biological activity:
| Compound | hSphK1 Activity (%) | hSphK2 Activity (%) |
|---|---|---|
| SLC 5081308 | 90 ± 7 | 95 ± 5 |
| 6e | 110 ± 4 | 96 ± 5 |
| 6f | 93 ± 2 | 73 ± 3 |
| 6g | 88 ± 1 | 59 ± 7 |
Future Research Directions
The exploration of 5-Chloro-N-hydroxy-1H-indole-3-carboximidamide and related compounds continues to evolve, with several promising avenues for future research and development.
Structural Optimization and Derivative Development
Future research may focus on the structural optimization of 5-Chloro-N-hydroxy-1H-indole-3-carboximidamide to enhance its biological activities and pharmacokinetic properties. This optimization could involve modifications to the indole scaffold, variations in the position of the chloro substituent, or alterations to the carboximidamide functionality.
The development of derivatives with improved potency, selectivity, and pharmaceutical properties represents a promising direction for medicinal chemistry research. Structure-activity relationship studies, guided by computational methods such as molecular docking and QSAR analysis, can facilitate the rational design of such derivatives.
Mechanism of Action Studies
Further investigations into the precise mechanism of action of 5-Chloro-N-hydroxy-1H-indole-3-carboximidamide at the molecular and cellular levels would provide valuable insights for drug development. Understanding how this compound interacts with specific cellular targets and pathways could reveal new therapeutic applications and guide the design of more effective analogs.
Advanced techniques such as proteomics, transcriptomics, and metabolomics could be employed to elucidate the compound's effects on cellular processes comprehensively. These approaches may reveal unexpected biological activities and targets, expanding the potential applications of this compound class.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume